molecular formula C9H10O2 B2788029 Chroman-8-ol CAS No. 1915-20-4

Chroman-8-ol

Cat. No.: B2788029
CAS No.: 1915-20-4
M. Wt: 150.177
InChI Key: UZQMSSMXIUODQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Chroman-8-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets estrogen receptors, particularly estrogen receptor β (ERβ), to which it binds more tightly than to estrogen receptor α (ERα) .

Mode of Action

S-equol acts as a phytoestrogen, exerting its effects by binding to nuclear estrogen receptors expressed in various brain regions . It enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .

Biochemical Pathways

The biosynthesis of this compound involves two distinct pathways: the shikimate pathway and the MEP pathway . The shikimate pathway gives rise to the chromanol ring from homogentisate (HGA) . As an antioxidant, this compound prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals .

Result of Action

This compound has been found to have anti-inflammatory activities . For instance, it can inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . Moreover, it has been shown to have antioxidant properties, preventing lipid peroxidation and quenching harmful ROS .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of intestinal bacteria is necessary for its production . Additionally, its antioxidant activity can be affected by the presence of other reactive species in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman-8-ol can be achieved through several methods. One common approach involves the cyclization of substituted phenols with appropriate aldehydes or ketones. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the reduction of chroman-8-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Chroman-8-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chroman-8-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The reduction of chroman-8-one back to this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Chroman-8-one.

    Reduction: this compound.

    Substitution: Various substituted chromane derivatives depending on the reagents used.

Scientific Research Applications

Chroman-8-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Similar structure but with a carbonyl group at the 4th position instead of a hydroxyl group.

    Chroman-2-ol: Hydroxyl group at the 2nd position.

    Chroman-6-ol: Hydroxyl group at the 6th position.

Uniqueness

Chroman-8-ol is unique due to the specific positioning of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQMSSMXIUODQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-20-4
Record name 3,4-dihydro-2H-1-benzopyran-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound obtained in Step C (1 g; 6.09 mmol) is dissolved in glacial acetic acid (10.2 ml) and then hydrobromic acid (48% solution in water) (3.7 eq.; 47 mmol; 2.54 ml) is added dropwise. The phenol is fully deprotected after 5 hours' reflux. After removal of the solvent under reduced pressure, the dry residue is taken up in aqueous medium and then neutralised with a saturated sodium hydrogen carbonate solution to a pH of 8. Extraction with ethyl acetate yields an orange oil after drying and concentration. After purification of the latter over a silica column. AcOEt/PE (3:7), the oil is yellow in colour.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.